4-chloro-N'-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide
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Overview
Description
4-chloro-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide is an organic compound with the molecular formula C15H12ClN3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a nitrophenyl group, and a benzohydrazide moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 4-nitrobenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for a few hours. Upon cooling, the product precipitates out and can be purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
4-chloro-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide: Similar structure but with a methoxy group instead of a nitro group.
4-chloro-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
4-chloro-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H12ClN3O3 |
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Molecular Weight |
317.72 g/mol |
IUPAC Name |
4-chloro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C15H12ClN3O3/c1-10(11-4-8-14(9-5-11)19(21)22)17-18-15(20)12-2-6-13(16)7-3-12/h2-9H,1H3,(H,18,20)/b17-10+ |
InChI Key |
UGBBHAHWMQNNJN-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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